Ethyl(hexadecyl)methylsulfanium iodide
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Overview
Description
Ethyl(hexadecyl)methylsulfanium iodide is an organic compound that belongs to the class of sulfonium salts These compounds are characterized by the presence of a positively charged sulfur atom bonded to three organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(hexadecyl)methylsulfanium iodide typically involves the reaction of a sulfide with an alkyl halide. One common method is the reaction of hexadecyl methyl sulfide with ethyl iodide under mild conditions. The reaction proceeds via an S_N2 mechanism, where the nucleophilic sulfur atom attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the sulfonium salt .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of a suitable solvent, such as acetonitrile or dichloromethane, can enhance the reaction rate and yield. Additionally, the reaction can be carried out under an inert atmosphere to prevent oxidation of the sulfide .
Chemical Reactions Analysis
Types of Reactions
Ethyl(hexadecyl)methylsulfanium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Oxidation Reactions: The sulfur atom in the sulfonium salt can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate.
Major Products Formed
Scientific Research Applications
Ethyl(hexadecyl)methylsulfanium iodide has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl(hexadecyl)methylsulfanium iodide involves its interaction with nucleophiles and oxidizing agents. In nucleophilic substitution reactions, the positively charged sulfur atom attracts nucleophiles, leading to the replacement of the iodide ion . In oxidation reactions, the sulfur atom undergoes oxidation to form sulfoxides or sulfones .
Comparison with Similar Compounds
Ethyl(hexadecyl)methylsulfanium iodide can be compared with other sulfonium salts, such as:
Trimethylsulfonium iodide: Similar in structure but with three methyl groups attached to the sulfur atom.
Ethyl(dimethyl)sulfonium iodide: Contains two methyl groups and one ethyl group attached to the sulfur atom.
Hexadecyl(dimethyl)sulfonium iodide: Contains two methyl groups and one hexadecyl group attached to the sulfur atom.
The uniqueness of this compound lies in its long alkyl chain, which imparts distinct amphiphilic properties, making it suitable for applications in surfactants and detergents .
Properties
CAS No. |
65955-44-4 |
---|---|
Molecular Formula |
C19H41IS |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
ethyl-hexadecyl-methylsulfanium;iodide |
InChI |
InChI=1S/C19H41S.HI/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(3)5-2;/h4-19H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
XBWDYHBJVKIFGB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[S+](C)CC.[I-] |
Origin of Product |
United States |
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